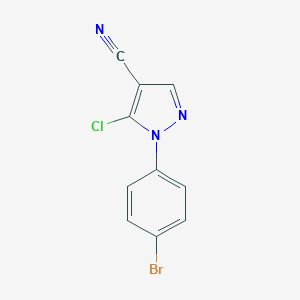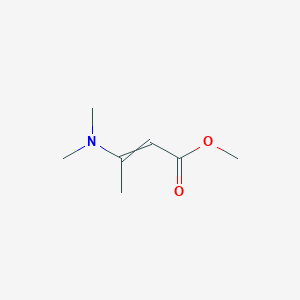
Methyl 3-(dimethylamino)but-2-enoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 3-(dimethylamino)but-2-enoate, also known as DMABE, is a chemical compound that belongs to the category of esters. It is widely used in scientific research due to its unique properties and potential applications. The compound is synthesized through a complex process that involves several steps, and its mechanism of action is still being studied.
Wirkmechanismus
The mechanism of action of Methyl 3-(dimethylamino)but-2-enoate is still being studied. However, it is believed that the compound acts as a Michael acceptor, which means that it can undergo a Michael addition reaction with various nucleophiles. This reaction can lead to the formation of various organic compounds, including drugs and natural products.
Biochemische Und Physiologische Effekte
Methyl 3-(dimethylamino)but-2-enoate has been studied for its biochemical and physiological effects. It has been shown to have anti-inflammatory and anti-tumor properties in vitro. Additionally, Methyl 3-(dimethylamino)but-2-enoate has been shown to inhibit the growth of several cancer cell lines, including breast cancer and lung cancer. However, further studies are needed to determine the exact mechanism of action and potential therapeutic applications.
Vorteile Und Einschränkungen Für Laborexperimente
Methyl 3-(dimethylamino)but-2-enoate has several advantages for use in lab experiments. It is a versatile reagent that can be used in a wide range of chemical reactions. Additionally, it is relatively easy to synthesize and is commercially available. However, Methyl 3-(dimethylamino)but-2-enoate also has limitations. It is a highly reactive compound that can be hazardous if not handled properly. Additionally, it is relatively unstable and can decompose over time.
Zukünftige Richtungen
There are several future directions for research on Methyl 3-(dimethylamino)but-2-enoate. One potential area of research is the development of new synthetic methods for Methyl 3-(dimethylamino)but-2-enoate and its derivatives. Additionally, Methyl 3-(dimethylamino)but-2-enoate could be studied for its potential use as a fluorescent probe for detecting biological molecules. Further studies are also needed to determine the exact mechanism of action and potential therapeutic applications of Methyl 3-(dimethylamino)but-2-enoate.
Synthesemethoden
Methyl 3-(dimethylamino)but-2-enoate is synthesized through a multi-step process that involves several chemical reactions. The first step involves the reaction of diethyl malonate with dimethylamine to form diethyl dimethylmalonate. This is followed by the reaction of diethyl dimethylmalonate with acetyl chloride to form diethyl 2-acetyl-2-methylmalonate. The final step involves the reaction of diethyl 2-acetyl-2-methylmalonate with methyl vinyl ketone to form Methyl 3-(dimethylamino)but-2-enoate.
Wissenschaftliche Forschungsanwendungen
Methyl 3-(dimethylamino)but-2-enoate is widely used in scientific research due to its unique properties and potential applications. It has been used in the synthesis of various organic compounds, including drugs and natural products. Methyl 3-(dimethylamino)but-2-enoate has also been used as a reagent in the synthesis of chiral compounds and as a catalyst in various chemical reactions. Additionally, Methyl 3-(dimethylamino)but-2-enoate has been studied for its potential use as a fluorescent probe for detecting biological molecules.
Eigenschaften
CAS-Nummer |
15895-69-9 |
|---|---|
Produktname |
Methyl 3-(dimethylamino)but-2-enoate |
Molekularformel |
C7H13NO2 |
Molekulargewicht |
143.18 g/mol |
IUPAC-Name |
methyl 3-(dimethylamino)but-2-enoate |
InChI |
InChI=1S/C7H13NO2/c1-6(8(2)3)5-7(9)10-4/h5H,1-4H3 |
InChI-Schlüssel |
NQGKRGQTHRGEEM-UHFFFAOYSA-N |
SMILES |
CC(=CC(=O)OC)N(C)C |
Kanonische SMILES |
CC(=CC(=O)OC)N(C)C |
Synonyme |
Methyl 3-diMethylaMino- 2-butenoate |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






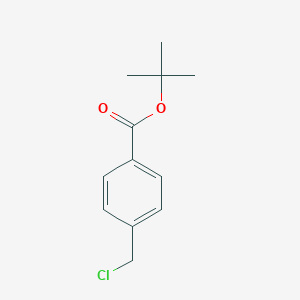


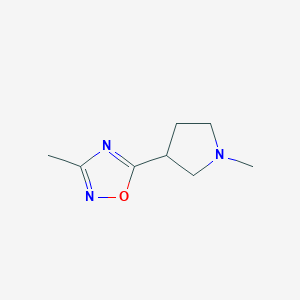


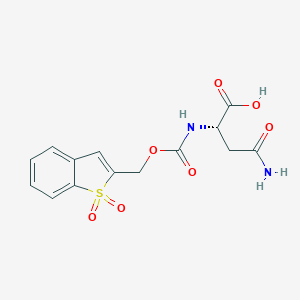
![3,5-Dichlorobenzo[d]isoxazole](/img/structure/B176822.png)
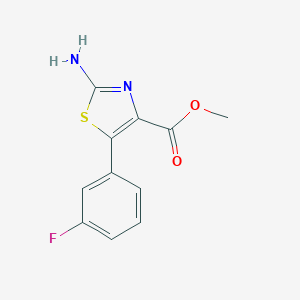
![7-Amino-5-oxo-4,5-dihydropyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B176827.png)
